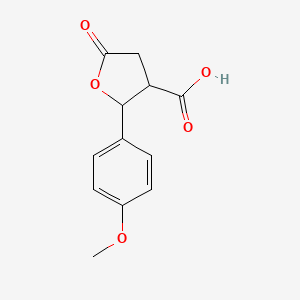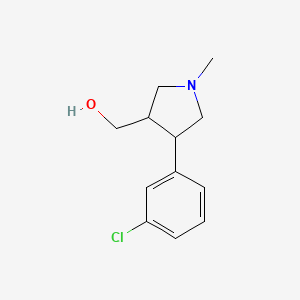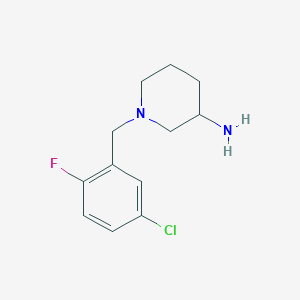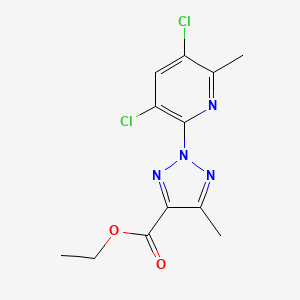
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle est un composé organique synthétique qui appartient à la classe des dérivés du triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes:
Formation du cycle pyridine : La matière première, la 3,5-dichloro-6-méthylpyridine, est synthétisée par des réactions de chloration et de méthylation.
Formation du cycle triazole : Le dérivé de la pyridine subit une réaction de cyclisation avec l'hydrazine pour former le cycle triazole.
Estérification : La dernière étape implique l'estérification du dérivé du triazole avec le chloroformate d'éthyle pour obtenir le composé souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle peut impliquer des conditions réactionnelles optimisées telles que:
Catalyseurs : Utilisation de catalyseurs spécifiques pour améliorer les vitesses de réaction.
Température et pression : Conditions contrôlées de température et de pression pour maximiser le rendement.
Purification : Techniques comme la recristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d'amine.
Substitution : Les atomes d'halogène dans le cycle pyridine peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Nucléophiles tels que les amines, les thiols.
Principaux produits
Produits d'oxydation : Oxydes et dérivés hydroxylés.
Produits de réduction : Amines et hydrazines.
Produits de substitution : Divers dérivés substitués de la pyridine et du triazole.
Applications de la recherche scientifique
Le 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle a une large gamme d'applications dans la recherche scientifique:
Chimie médicinale : Utilisation potentielle comme agent antimicrobien, antifongique ou anticancéreux.
Agriculture : Application possible comme pesticide ou herbicide.
Science des matériaux : Utilisé dans la synthèse de matériaux avancés aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets observés. Par exemple, dans les applications médicinales, il peut inhiber la croissance des micro-organismes en ciblant des enzymes essentielles.
Applications De Recherche Scientifique
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Possible application as a pesticide or herbicide.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, in medicinal applications, it may inhibit the growth of microorganisms by targeting essential enzymes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle : Unique en raison de son motif de substitution spécifique et de son groupe fonctionnel ester.
Autres dérivés du triazole : Composés ayant des cycles triazole similaires mais des substituants différents, tels que les 1,2,3-triazole-4-carboxylates avec des groupes alkyles variables.
Unicité
Le 2-(3,5-dichloro-6-méthylpyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylate d'éthyle se distingue par sa combinaison unique d'un cycle pyridine avec des substitutions dichloro et méthyle, couplée à un cycle triazole et un groupe ester. Cette structure spécifique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C12H12Cl2N4O2 |
|---|---|
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12Cl2N4O2/c1-4-20-12(19)10-7(3)16-18(17-10)11-9(14)5-8(13)6(2)15-11/h5H,4H2,1-3H3 |
Clé InChI |
XCSOUACWRNOFGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C(=N2)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



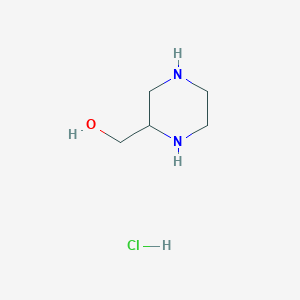
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)
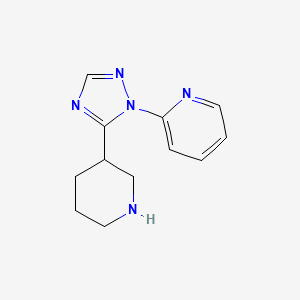
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)

![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)

